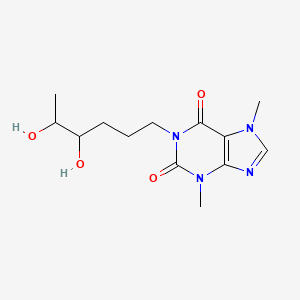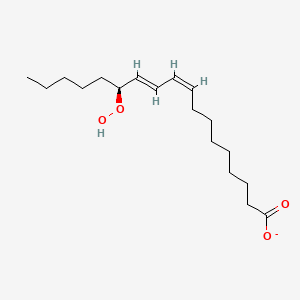
13(S)-Hpode(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13(S)-HPODE(1-) is conjugate base of 13(S)-HPODE arising from deprotonation of the carboxylic acid function. It has a role as a human metabolite. It is a conjugate base of a 13(S)-HPODE. It is an enantiomer of a 13(R)-HPODE(1-).
Wissenschaftliche Forschungsanwendungen
Impact on Rice Protein Structure and Functional Properties
13-Hydroperoxyoctadecadienoic acid (13-HPODE) has been studied for its effects on the structural characteristics and functional properties of rice protein. When rice protein is incubated with 13-HPODE, it results in protein carbonylation and the loss of protein sulfhydryl groups. This modification leads to a decrease in α-helix, β-turn, and random coil structures while increasing β-sheet content and amino acid side chains, affecting the protein's solubility, water holding capacity, foaming capacity, and foam stability negatively. However, 13-HPODE could enhance the oil holding capacity of rice protein at concentrations below 0.1 mmol/L, improving the emulsifying activity index and emulsifying stability index due to increased surface hydrophobicity and flexibility of the rice protein (Xiao‐Juan Wu, Fang Li, & Wei Wu, 2020).
Lipid Hydroperoxide Analysis
The analysis of linoleic and arachidonic acid hydroperoxides, including HPODEs, through tandem mass spectrometry (MS/MS) in the presence of sodium ions, has been a significant area of research. This method allows for the identification of the hydroperoxy group position in various lipid hydroperoxides, which is crucial for understanding the processes that initiate lipid peroxidation. These insights are essential for elucidating the involvement and mechanism of lipid peroxidation in food deterioration and pathophysiological processes (Junya Ito et al., 2015).
Role in Protein Modification in Cancer Cells
13-HPODE also plays a role in the modification of proteins in cancer cells, as seen in studies involving MCF7 breast cancer cells. The hydroperoxide of linoleic acid (13-HPODE) degrades into compounds that modify proteins, potentially indicating oxidative stress. Identifying proteins modified by DODE, a degradation product of 13-HPODE, in MCF7 cells, could provide insights into the oxidative stress mechanisms in cancer cells (Peter G. Slade et al., 2010).
Implications in Inflammation and Disease
13-HPODE has been implicated in mediating inflammatory responses and contributing to the pathology of various diseases. For instance, it has been shown to alter gene expression profiles in intestinal epithelial cells, potentially impacting cellular processes related to mitochondrial dysfunction and disease development. Understanding the mechanisms by which 13-HPODE alters cellular processes offers insights into potential therapeutic strategies for treating pathologies associated with lipid peroxides (Nisreen Faizo et al., 2021).
Eigenschaften
Produktname |
13(S)-Hpode(1-) |
|---|---|
Molekularformel |
C18H31O4- |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
(9Z,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoate |
InChI |
InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,12,15,17,21H,2-6,8,10-11,13-14,16H2,1H3,(H,19,20)/p-1/b9-7-,15-12+/t17-/m0/s1 |
InChI-Schlüssel |
JDSRHVWSAMTSSN-IRQZEAMPSA-M |
Isomerische SMILES |
CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)[O-])OO |
Kanonische SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)[O-])OO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



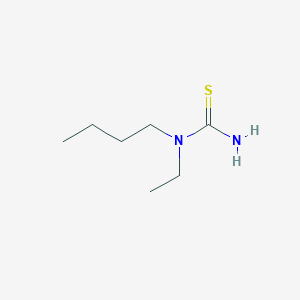
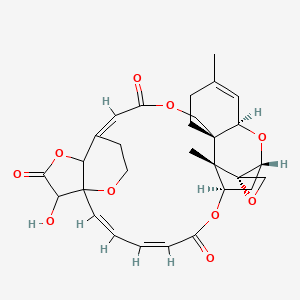

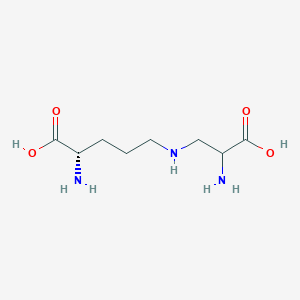

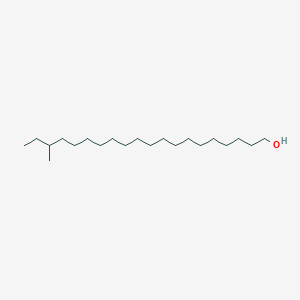
![Pyrido[1,2-c]pyrimidine](/img/structure/B1258497.png)
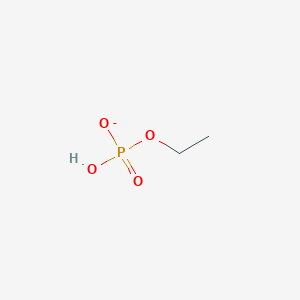

![{4-[(6-(ethoxycarbonyl)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1258500.png)



